3-Amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile
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Overview
Description
3-amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile is a phenylpyridine.
Scientific Research Applications
Synthesis and Structural Analysis
Facile Synthesis : A scalable preparation method for thieno[2,3-b]pyridine derivatives, including those structurally similar to the compound , has been developed. This method involves the synthesis of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, which are key intermediates in the synthesis of various kinase inhibitors (Tumey et al., 2008).
Reaction Pathways and Derivatives : Reactions of similar compounds have been explored, including the synthesis of new pyridothienopyrimidines and pyridothienotriazines. These studies provide insights into the chemical behavior and potential applications of related thieno[2,3-b]pyridinecarbonitriles (Abdel-rahman et al., 2003).
Molecular Structure Analysis : X-ray structural analysis has been conducted on functionalized thieno[2,3-b]pyridines, providing detailed information about their molecular structures and potential for further applications (Dyachenko et al., 2019).
Potential Applications
Antimicrobial and Antifungal Agents : Several studies have explored the synthesis of thieno[2,3-b]pyridine derivatives with potential antimicrobial and antifungal properties. This suggests possible applications in pharmaceuticals and medicine (Sureja & Vadalia, 2016); (El-Essawy et al., 2010).
Synthesis of Novel Heterocycles : The compound's structural features make it a suitable candidate for the synthesis of new heterocyclic compounds, which can have a wide range of applications in chemical and material sciences (Abdel-rahman et al., 2000).
Chiroptical Properties : Research has been conducted on derivatives with similar structures to examine their chiroptical properties. This research could lead to applications in materials science, particularly in the development of optically active materials (El-Abadelah et al., 1997).
Properties
Molecular Formula |
C17H12ClN3S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H12ClN3S/c18-11-5-3-9(4-6-11)12-7-13(10-1-2-10)21-17-15(12)16(20)14(8-19)22-17/h3-7,10H,1-2,20H2 |
InChI Key |
AYQQGYIYYGFQGA-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C#N)N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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